对甲基苯甲酸胍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

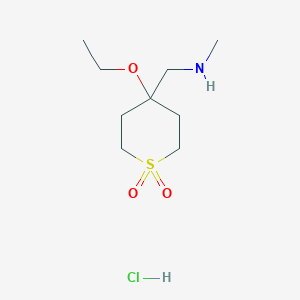

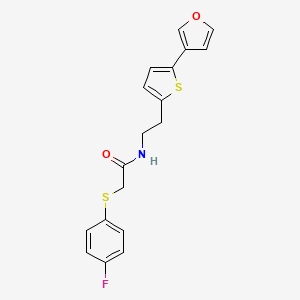

p-Guanidinomethyl benzoic acid (PGMBA) is an organic compound with the molecular formula C9H10N2O2. It belongs to the class of organic compounds known as guanidinobenzoic acids, which are aromatic compounds containing a guanidine group linked to the benzene ring of a benzoic acid .

Synthesis Analysis

While specific synthesis methods for PGMBA were not found in the search results, it’s worth noting that benzoic acid derivatives are commonly synthesized through various chemical reactions . For instance, the selective introduction of a charged tag, 4-(guanidinomethyl)benzoic acid (Gmb), into the peptide N-terminus has been achieved by reacting the peptide with the active ester of Gmb .

科学研究应用

环境修复

对甲基苯甲酸胍衍生物,如氨基胍基戊酸功能化的苯二甲酸包覆磁性纳米粒子 (Fe3O4@BDC@AGPA),已被开发用于从水环境中高效去除有毒的 Pb(II) 离子。这种创新的纳米复合材料表现出显着的吸附能力,促进铅的有效去除,并为水净化和环境修复工作提供了一种有希望的方法 (Alsuhybani 等人,2020 年).

生物化学和分子生物学

在生物化学领域,研究阐明了 DNA 与致癌化合物之间的复杂相互作用,突出了苯并[a]芘二醇环氧化物手性对 DNA 共价加合物的な影响。这项研究揭示了致癌作用的分子基础以及立体化学在 DNA 损伤中的关键作用,有助于我们了解基因突变和癌症的发展 (de los Santos 等人,1992 年).

药物开发

针对流感神经氨酸酶的苯甲酸抑制剂的设计,例如对 N-乙酰基基团进行环状取代的修饰,代表了抗病毒药物开发中的一项关键进展。这些化合物以将 4-(N-乙酰氨基)-3-胍基苯甲酸转化为更有效的抑制剂为例,强调了对甲基苯甲酸胍衍生物在针对流感和其他病毒感染设计新治疗剂方面的潜力 (Brouillette 等人,1999 年).

分析化学

分析方法的进步,例如使用苯偶姻作为柱前荧光衍生化试剂的胍基化合物的色谱,促进了对生物样品中这些化合物的灵敏和快速检测。该技术在临床诊断、环境监测和研究中至关重要,能够以高精度和效率对胍基化合物进行定量 (Kai 等人,1983 年).

营养科学和动物健康

对菊粉和苯甲酸对断奶后腹泻猪的饮食影响的研究提供了肠道健康以及饮食在调节胃肠道疾病中的作用的见解。这项研究强调了膳食干预在改善动物福利和生产力方面的潜力,对农业实践和动物营养具有影响 (Halas 等人,2009 年).

未来方向

PGMBA has shown potential applications in various fields of research and industry. Benzoic acid derivatives have great potential in the synthesis of active pharmaceutical ingredients (APIs) containing ester and carbonyl groups . Further investigation is needed to evaluate the safety and efficacy of PGMBA derivatives in clinical investigations .

作用机制

Target of Action

The primary target of p-Guanidinomethyl benzoic acid is Complement factor B . Complement factor B is a protein that plays a crucial role in the complement system that contributes to the body’s immune response.

Mode of Action

It is known to interact with its target, complement factor b . The specific nature of this interaction and the resulting changes at the molecular level are yet to be determined.

Biochemical Pathways

It is part of the class of organic compounds known as guanidinobenzoic acids . These are aromatic compounds containing a guanidine group linked to the benzene ring of a benzoic acid .

Result of Action

It has been suggested that it may have antibacterial effects . More research is needed to fully understand the effects of this compound at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of p-Guanidinomethyl benzoic acid can be influenced by various environmental factors. For instance, the hydrophobic nature of the diphenyl ring compared to the benzophenone derivatives in the compound structure can affect its activity . Bulky hydrophobic groups increase the activity . .

生化分析

Biochemical Properties

p-Guanidinomethyl benzoic acid plays a significant role in biochemical reactions. It is used in the selective introduction of a charged tag into the peptide N-terminus . This modification can improve not only MS/MS fragmentation but also various biochemical studies of peptides and proteins

Cellular Effects

The cellular effects of p-Guanidinomethyl benzoic acid are not well-studied. Benzoic acid, a related compound, has been shown to have significant effects on cells. For example, it has been found to affect nitrogen utilization, urinary pH, and manure odorous compounds in pigs

Molecular Mechanism

The molecular mechanism of p-Guanidinomethyl benzoic acid involves the reaction of the peptide with the active ester of the compound, prepared using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) at pH 7 .

Dosage Effects in Animal Models

While specific studies on p-Guanidinomethyl benzoic acid in animal models are lacking, research on benzoic acid has shown that it can improve the average daily gain in pigs when supplemented in their diet

Metabolic Pathways

Benzoic acid derivatives, including benzoic, p-hydroxybenzoic (4-hydroxybenzoic), protocatechuic (3,4-dihydroxybenzoic), gallic (3,4,5-trihydroxybenzoic), salicylic (2-hydroxybenzoic) and chlorogenic acids, are known to be involved in various metabolic pathways .

属性

IUPAC Name |

4-[(diaminomethylideneamino)methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c10-9(11)12-5-6-1-3-7(4-2-6)8(13)14/h1-4H,5H2,(H,13,14)(H4,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKIKIJKGFTAAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN=C(N)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41651-87-0 |

Source

|

| Record name | 4-{[(diaminomethylidene)amino]methyl}benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2387073.png)

![N-benzyl-N'-[2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]urea](/img/structure/B2387076.png)

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2387083.png)

![N-(3,4-difluorophenyl)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2387084.png)

![{2-(2-chlorophenyl)-4-[(2,5-dimethylbenzyl)thio]-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2387086.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2387091.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B2387093.png)